molecular formula C11H13N3O5 B3029554 2-Isocyanatoethyl 2,6-diisocyanatohexanoate CAS No. 69878-18-8

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Cat. No. B3029554
CAS RN: 69878-18-8
M. Wt: 267.24 g/mol
InChI Key: GNDOBZLRZOCGAS-UHFFFAOYSA-N
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Description

2-Isocyanatoethyl 2,6-diisocyanatohexanoate is a crosslinked polyurethane prepolymer . It has a molecular weight of 372.9 g/mol and an acetone content of less than 0.1% . The FT-IR spectra show that it is made up of two functional groups: the isocyanate group and the polyol group .


Synthesis Analysis

The synthesis of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate involves the use of dodecylamine as a crosslinker to form a network structure . This can be confirmed by FT-IR spectra and dynamic mechanical analysis . The alkylamines in this material are reactive and homogeneous .


Molecular Structure Analysis

The molecular formula of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is C11H13N3O5. Its molecular weight is 267.24 g/mol.

Scientific Research Applications

Pulmonary and Sensory Irritation Studies

Studies have shown that isocyanates like 2,6-toluene diisocyanate, an isomer related to 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, have been used to understand pulmonary and sensory irritation in industrial contexts. Weyel, Rodney, and Alarie (1982) conducted a study on the pulmonary and sensory irritation of polyisocyanates in mice. This research highlighted the importance of understanding the irritant properties of isocyanates for industrial safety and health regulations (Weyel, Rodney, & Alarie, 1982).

Occupational Exposure Monitoring

Brzeźnicki and Bonczarowska (2015) explored occupational exposure to isocyanates like 2,6-diisocyanatohexanoate in various industries. Their findings indicated the importance of monitoring isocyanate concentrations in the workplace atmosphere to prevent occupational asthma and other health risks (Brzeźnicki & Bonczarowska, 2015).

Polymer Research

In the field of polymer research, studies have been conducted on the hydrolysis and release behavior of poly(etherurethane) gels derived from saccharide-, L-lysine-derivatives, and poly(propylene glycol), involving the use of diisocyanates such as 2,6-diisocyanatohexanoate. Wibullucksanakul, Hashimoto, and Okada (1997) examined how the hydrolysis and release behavior of these gels depended on pH value, contributing to advancements in polymer technology (Wibullucksanakul, Hashimoto, & Okada, 1997).

Elastomer Properties

Yin Jian-ju (2015) researched the relationship between crosslinked network homogeneity and mechanical properties of polybutadiene-based polyurethane elastomer, utilizing diisocyanates like 2,6-diisocyanatohexanoate. This study provided insights into how the molecular weight distribution of raw materials affects the mechanical properties of elastomers (Yin Jian-ju, 2015).

Organogelation Research

Suzuki et al. (2004) investigated in situ organogelation at room temperature using 2-isocyanatoethyl 2,6-diisocyanatohexanoate. This research provided a novel method for producing organogels, highlighting the rapid gelation properties of isocyanates in organic solvents (Suzuki et al., 2004).

Safety And Hazards

The safety data sheets for 2-Isocyanatoethyl 2,6-diisocyanatohexanoate suggest that it should be handled with care . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2-isocyanatoethyl 2,6-diisocyanatohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDOBZLRZOCGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887682
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

CAS RN

69878-18-8
Record name 2-Isocyanatoethyl 2,6-diisocyanatocaproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69878-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isocyanatoethyl 2,6-diisocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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